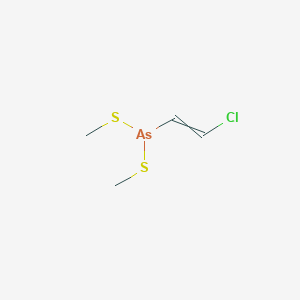
Bis(methylthio)(2-chlorovinyl)arsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(methylthio)(2-chlorovinyl)arsine is an organoarsenic compound with the chemical formula C4H8AsClS2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methylthio)(2-chlorovinyl)arsine typically involves the reaction of arsenic trichloride with methyl mercaptan and 2-chlorovinyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Bis(methylthio)(2-chlorovinyl)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.
Reduction: Reduction reactions can convert it into simpler arsenic-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic trichloride, arsenic oxides, and substituted organoarsenic compounds .
科学的研究の応用
Bis(methylthio)(2-chlorovinyl)arsine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials
作用機序
The mechanism of action of Bis(methylthio)(2-chlorovinyl)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated through the formation of covalent bonds between the arsenic atom and the thiol groups .
類似化合物との比較
Similar Compounds
Lewisite: An organoarsenic compound with similar chemical properties but different applications.
Arsenic Trichloride: A simpler arsenic compound used in various chemical reactions.
Arsenic Oxides: Oxidized forms of arsenic with distinct chemical and physical properties
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
特性
分子式 |
C4H8AsClS2 |
|---|---|
分子量 |
230.6 g/mol |
IUPAC名 |
2-chloroethenyl-bis(methylsulfanyl)arsane |
InChI |
InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3 |
InChIキー |
NJKRWVWIAQCGSF-UHFFFAOYSA-N |
正規SMILES |
CS[As](C=CCl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


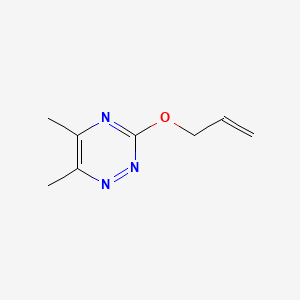


![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
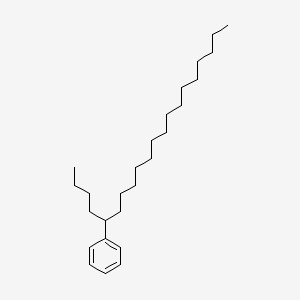
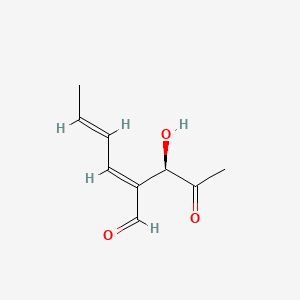
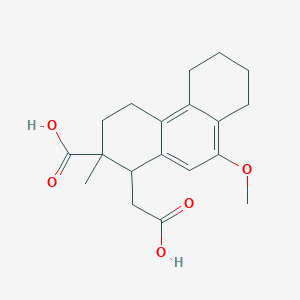

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
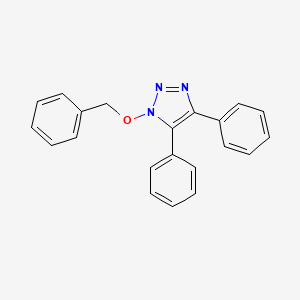
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
